molecular formula C16H14N2O6 B1227701 4-Methoxy-3-nitrobenzoic acid (2-anilino-2-oxoethyl) ester

4-Methoxy-3-nitrobenzoic acid (2-anilino-2-oxoethyl) ester

Cat. No.: B1227701
M. Wt: 330.29 g/mol
InChI Key: ACKHFLCJMXQPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-nitrobenzoic acid (2-anilino-2-oxoethyl) ester is a nitrobenzoic acid.

Scientific Research Applications

Solvolysis and Electron-Withdrawing Effects

  • Solvolysis Studies: 4-Methoxy-3-nitrobenzoic acid derivatives have been studied for their solvolysis behavior. In a study by Jursic, Ladika, and Sunko (1986), the solvolysis rate of 2-(2-methoxyethyl)-3-methyl-2-cyclohexenyl p-nitrobenzoate was found to be slower than its analogs, attributed to the electron-withdrawing effect of the methoxy group (Jursic, Ladika, & Sunko, 1986).

Plant Growth and Chlorosis Induction

  • Effect on Plant Growth: Dimmock (1967) reported that derivatives of 4-methoxy-3-nitrobenzoic acid can induce chlorosis in plants. This series of compounds caused white and yellow areas in young plant tissues, affecting iron content and pigment quantity (Dimmock, 1967).

Hydrolysis and Nitro-Group Influence

  • Alkaline Hydrolysis and Nitro-Group Interaction: Iskander, Tewfik, and Wasif (1966) studied the influence of the nitro group on the alkaline hydrolysis rates of ethyl nitrobenzoates. The presence of a nitro group in different positions significantly affected the hydrolysis rates due to steric and mesomeric interactions (Iskander, Tewfik, & Wasif, 1966).

Organic Synthesis and Chemical Behavior

  • Synthesis and Chemical Analysis: The synthesis and chemical behavior of compounds related to 4-methoxy-3-nitrobenzoic acid have been explored in various studies. For instance, Tran, Dickson, and Barker (2013) reported unexpected O-alkylation and ester migration in related compounds, demonstrating complex chemical interactions and transformations (Tran, Dickson, & Barker, 2013).

Solubility and Solvent Interactions

  • Solubility Studies: Hart et al. (2015) investigated the solubility of 4-methoxybenzoic acid and related compounds in 2-methoxyethanol. Their findings contribute to understanding the solubility behavior of these compounds in different solvents, which is crucial for various applications (Hart et al., 2015).

Molecular Structure and Analysis

  • Molecular and Spectroscopic Analysis: Kumar et al. (2014) synthesized and analyzed the molecular structure of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, providing insights into the physical and chemical properties of similar compounds (Kumar et al., 2014).

Properties

Molecular Formula

C16H14N2O6

Molecular Weight

330.29 g/mol

IUPAC Name

(2-anilino-2-oxoethyl) 4-methoxy-3-nitrobenzoate

InChI

InChI=1S/C16H14N2O6/c1-23-14-8-7-11(9-13(14)18(21)22)16(20)24-10-15(19)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,19)

InChI Key

ACKHFLCJMXQPFM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC(=O)NC2=CC=CC=C2)[N+](=O)[O-]

solubility

3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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